molecular formula C19H21ClN2O3 B3866289 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide

2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide

Cat. No. B3866289
M. Wt: 360.8 g/mol
InChI Key: GVNSZHFLDNQBOB-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has been widely used in scientific research for various purposes. It is a hydrazide derivative that has been synthesized through a series of chemical reactions. BCA has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide is not fully understood. However, it is known to interact with various biological molecules, including proteins and enzymes. 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme and preventing it from breaking down acetylcholine. It has also been found to bind to DNA and interfere with the binding of proteins to the DNA.
Biochemical and physiological effects:
2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have various physiological effects, including improved cognitive function. 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has also been found to bind to DNA and interfere with the binding of proteins to the DNA. This can have various biochemical effects, including the modulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. It has also been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes. However, there are also limitations to the use of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in scientific research. One potential area of research is the development of new inhibitors of acetylcholinesterase based on the structure of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide. Another potential area of research is the use of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide as a fluorescent probe for studying protein-DNA interactions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide, or 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide, is a valuable tool for scientific research. It has been found to have significant biological activity, making it useful for studying various physiological and biochemical processes. Its mechanism of action is not fully understood, but it has been shown to interact with various biological molecules, including proteins and enzymes. While 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has several advantages for use in lab experiments, there are also limitations to its use. Further research is needed to fully understand the potential applications of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in various fields of research.

Scientific Research Applications

2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been widely used in scientific research for various purposes. It has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes. 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been used as a fluorescent probe to study the binding of proteins to DNA. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

2-(4-butoxyphenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-2-3-12-24-17-8-10-18(11-9-17)25-14-19(23)22-21-13-15-4-6-16(20)7-5-15/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSZHFLDNQBOB-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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